Cas no 245342-58-9 (3-methyl-N-(prop-2-yn-1-yl)but-2-enamide)

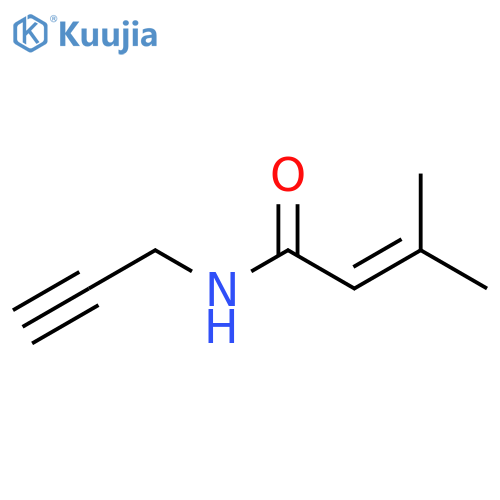

245342-58-9 structure

商品名:3-methyl-N-(prop-2-yn-1-yl)but-2-enamide

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 化学的及び物理的性質

名前と識別子

-

- 3-methyl-N-(prop-2-yn-1-yl)but-2-enamide

-

- インチ: 1S/C8H11NO/c1-4-5-9-8(10)6-7(2)3/h1,6H,5H2,2-3H3,(H,9,10)

- InChIKey: PRLDDXLDHZZKFN-UHFFFAOYSA-N

- ほほえんだ: C(NCC#C)(=O)/C=C(/C)\C

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-50mg |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 50mg |

¥3499 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-250mg |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 250mg |

¥9363 | 2023-04-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989729-5g |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 5g |

¥10239.0 | 2023-03-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989729-1g |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 1g |

¥5142.0 | 2023-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-100mg |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 100mg |

¥5634 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302630-2.5g |

3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 2.5g |

¥29592 | 2023-04-14 | |

| Aaron | AR01DWYG-250mg |

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 250mg |

$503.00 | 2025-02-09 | |

| Aaron | AR01DWYG-2.5g |

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 2.5g |

$1909.00 | 2025-02-09 | |

| Enamine | EN300-1259935-500mg |

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95.0% | 500mg |

$546.0 | 2023-10-02 | |

| 1PlusChem | 1P01DWQ4-250mg |

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide |

245342-58-9 | 95% | 250mg |

$491.00 | 2024-05-21 |

3-methyl-N-(prop-2-yn-1-yl)but-2-enamide 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

245342-58-9 (3-methyl-N-(prop-2-yn-1-yl)but-2-enamide) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量